![molecular formula C18H18OS B13093232 2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 2,4-dimethylphenyl propanoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of 3-(2,4-dimethylphenyl)propanal, which can be achieved through the Friedel-Crafts alkylation of 2,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 3-(2,4-dimethylphenyl)propanal can then be subjected to a thiolation reaction with thiobenzaldehyde under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation step and the development of more efficient catalysts for the thiolation reaction.
化学反応の分析
Types of Reactions
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Uniqueness
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2,4-dimethylphenyl propanoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C18H18OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
2-[3-(2,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-7-8-15(14(2)11-13)9-10-18(19)17-6-4-3-5-16(17)12-20/h3-8,11-12H,9-10H2,1-2H3 |
InChIキー |
NNCWCRRLYKGIBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)


![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

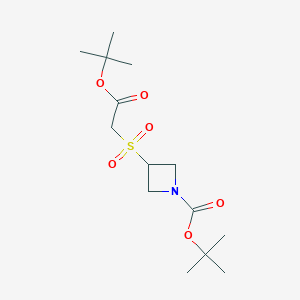

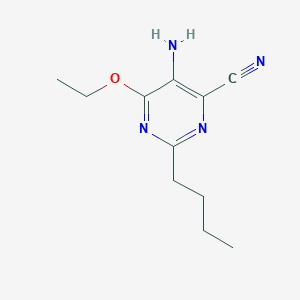
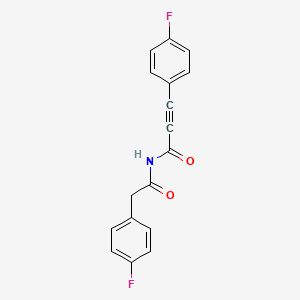
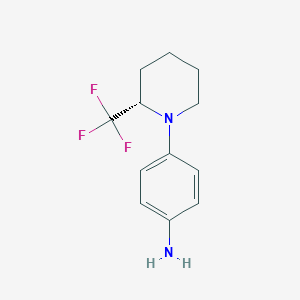
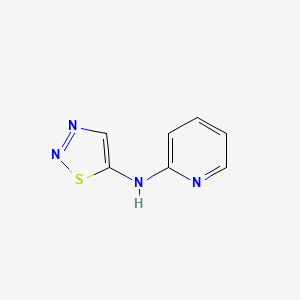

![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
